molecular formula C12H11NO2 B8545808 3-(1,3-Dioxolan-2-yl)isoquinoline

3-(1,3-Dioxolan-2-yl)isoquinoline

Cat. No.: B8545808
M. Wt: 201.22 g/mol
InChI Key: AWWRYFSYFUWVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 3-position with a 1,3-dioxolane moiety. Isoquinoline derivatives are prominent in medicinal chemistry due to their bioactivity, including anticancer, antimicrobial, and insecticidal properties . The dioxolane group enhances solubility and can act as a protecting group or pharmacophore modifier. This compound is synthesized via alkylation reactions, as demonstrated by the reaction of isoquinoline precursors with 2-(bromoethyl)-1,3-dioxolane under basic conditions .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)isoquinoline

InChI

InChI=1S/C12H11NO2/c1-2-4-10-8-13-11(7-9(10)3-1)12-14-5-6-15-12/h1-4,7-8,12H,5-6H2

InChI Key

AWWRYFSYFUWVQS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency: Alkylation methods using NaH/DMF yield this compound derivatives with high efficiency (e.g., 80% yield for lactam 22 in ).
  • Crystallographic Insights: The dihedral angle in quinoline derivatives (85.21°) suggests steric hindrance that may limit conformational flexibility compared to isoquinoline analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.